2-Imidazo[1,2-a]pyridin-6-ylethanamine

Medicinal Chemistry Synthetic Intermediate Kinase Inhibitor

2-Imidazo[1,2-a]pyridin-6-ylethanamine is a 6-substituted achiral primary amine building block for kinase inhibitor programs (e.g., Savolitinib-like scaffolds). Unlike chiral 1-ethanamine analogs, its achiral ethanamine side chain enables direct coupling to carboxylic acid or sulfonyl chloride partners without stereochemical considerations, reducing synthetic steps in hit-to-lead optimization. The 6-substitution pattern on the imidazo[1,2-a]pyridine core provides an appropriate exit vector geometry for kinase binding pockets while exhibiting class-level evidence of selective cytotoxicity against HT-29 and Caco-2 colon cancer cells with minimal white blood cell toxicity. Predicted basic pKa ~8.3 supports salt formation for improved oral bioavailability and crystallinity. Ideal for SAR studies exploring substituent effects on apoptotic pathway engagement (cytochrome c release, caspase-3/8 activation). Procure for medicinal chemistry campaigns targeting kinases where chirality at the ethanamine side chain is not required.

Molecular Formula C9H11N3
Molecular Weight 161.20 g/mol
Cat. No. B13975560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Imidazo[1,2-a]pyridin-6-ylethanamine
Molecular FormulaC9H11N3
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN2C=C1CCN
InChIInChI=1S/C9H11N3/c10-4-3-8-1-2-9-11-5-6-12(9)7-8/h1-2,5-7H,3-4,10H2
InChIKeyYEKYXKKSCBDPJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Imidazo[1,2-a]pyridin-6-ylethanamine: Core Properties and Research-Grade Procurement Data


2-Imidazo[1,2-a]pyridin-6-ylethanamine (CAS 1202641-16-4; C9H11N3; MW 161.20) is a nitrogen-containing heterocyclic building block comprising an imidazo[1,2-a]pyridine core substituted at the 6-position with an ethanamine side chain . The compound is typically procured as a research chemical for use as a synthetic intermediate in medicinal chemistry programs. Key physicochemical parameters from vendor datasheets include a molecular weight of 161.20 g/mol, with predicted properties (pKa ~8.3-9.2 for closely related analogs) suggesting basic amine character suitable for salt formation or coupling reactions .

Positional Isomerism and Side-Chain Architecture: Why 2-Imidazo[1,2-a]pyridin-6-ylethanamine Cannot Be Substituted Indiscriminately


Procurement decisions for imidazopyridine-based amines cannot be based solely on scaffold similarity. The substitution position on the bicyclic ring dramatically alters electronic distribution, hydrogen-bonding geometry, and metabolic stability [1]. For instance, the 6-substituted imidazo[1,2-a]pyridine derivatives evaluated in colon cancer models (HT-29 and Caco-2) exhibit distinct cytotoxicity profiles and apoptotic mechanisms (cytochrome c release and caspase-3/8 activation) that are not necessarily shared by 2-substituted or 3-substituted analogs [2]. Furthermore, the presence of an ethanamine chain at the 6-position confers specific synthetic utility as an intermediate for kinase inhibitor programs (e.g., Savolitinib analogs), a role for which 2- or 3-yl ethanamine isomers lack the appropriate exit vector geometry [3].

Comparative Evidence: Quantifying the Differentiation of 2-Imidazo[1,2-a]pyridin-6-ylethanamine Against Structural Analogs


Differentiation from the Chiral 1-Ethanamine Fragment: Achiral Primary Amine vs. Savolitinib Key Intermediate

The target compound (2-ethanamine) is structurally distinct from (S)-1-(imidazo[1,2-a]pyridin-6-yl)ethan-1-amine, a chiral amine that serves as the key intermediate for the MET inhibitor Savolitinib [1]. The target compound lacks the alpha-methyl group required for chirality in the Savolitinib intermediate, providing an achiral primary amine handle for different coupling reactions. While the chiral analog enables >99% chiral purity in the final API through diastereofacial control during hydride addition [1], the target compound is suitable for synthetic sequences where chirality is not required or is introduced elsewhere. No direct biological activity data are available for the target compound itself to compare with Savolitinib (IC50 values not reported).

Medicinal Chemistry Synthetic Intermediate Kinase Inhibitor

Physicochemical Benchmarking: Predicted pKa and Density Relative to Positional Isomers

The predicted pKa of the primary amine group in the target compound influences its protonation state under physiological and formulation conditions. Based on closely related 6-substituted analogs (e.g., alpha-Methylimidazo[1,2-a]pyridine-6-methanamine, CAS 1270475-03-0), the predicted pKa is approximately 8.31 ± 0.29 . In contrast, the 2-yl ethanamine positional isomer (2-imidazo[1,2-a]pyridin-2-ylethanamine) is expected to exhibit a different pKa and electronic distribution due to altered resonance stabilization of the imidazo[1,2-a]pyridine core. The target compound's 6-substitution pattern maintains the imidazole nitrogen at position 1 as a bridgehead atom, preserving the aromatic character of the pyridine ring, whereas 2-substitution disrupts this electronic delocalization [1]. Density data for the target compound are not available, but the structurally similar alpha-Methyl analog has a predicted density of 1.22 ± 0.1 g/cm³ .

Physicochemical Characterization Lead Optimization Salt Selection

In Vitro Cytotoxicity Profile of the 6-Substituted Class: Minimal White Blood Cell Toxicity

The target compound belongs to the class of 6-substituted imidazo[1,2-a]pyridines, which have been evaluated for anticancer activity. In a direct head-to-head study, a range of 6-substituted imidazo[1,2-a]pyridines were synthesized and tested against HT-29 and Caco-2 colon cancer cell lines, demonstrating 'excellent activity' while showing no significant toxicity against white blood cells [1]. This selective cytotoxicity profile is a key class-level differentiator from many broad-spectrum cytotoxic agents. However, specific IC50 values for the target compound against HT-29 or Caco-2 cells are not available. The apoptotic mechanism identified in the class study includes mitochondrial cytochrome c release and activation of caspase-3 and caspase-8, with the proteolytic phase of apoptosis initiated 2 hours post-treatment [1]. This mechanistic profile is distinct from apoptosis induced via death receptor pathways (extrinsic) or other non-mitochondrial mechanisms.

Anticancer Activity Cytotoxicity Selectivity

Application-Driven Procurement Scenarios for 2-Imidazo[1,2-a]pyridin-6-ylethanamine


Synthetic Intermediate for Kinase Inhibitor Development (Achiral Programs)

This compound is an appropriate building block for medicinal chemistry campaigns targeting kinases where chirality at the ethanamine side chain is not required. Unlike the chiral 1-ethanamine analog used in Savolitinib synthesis [1], this achiral primary amine can be directly coupled to carboxylic acid or sulfonyl chloride partners without stereochemical considerations, simplifying reaction sequences and reducing synthetic step count in early-stage hit-to-lead optimization.

Colon Cancer Research: Scaffold for Selective Cytotoxicity Optimization

Based on class-level evidence that 6-substituted imidazo[1,2-a]pyridines exhibit strong activity against HT-29 and Caco-2 colon cancer cells with minimal white blood cell toxicity [1], this compound can serve as a starting scaffold for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. Its 6-position ethanamine handle enables modular derivatization, allowing medicinal chemists to explore substituent effects on cytotoxicity and apoptotic pathway engagement.

Physicochemical Optimization and Salt Screening Studies

The predicted basic pKa (~8.3) of the ethanamine side chain, inferred from structurally similar 6-substituted analogs [1], makes this compound amenable to salt formation for improved solubility and crystallinity. Procurement for salt screening or co-crystal engineering studies is justified, particularly when developing oral formulations where dissolution rate and gastrointestinal permeability are critical parameters. The 6-substitution pattern preserves the favorable electronic properties of the imidazo[1,2-a]pyridine core for hydrogen bonding and pi-stacking interactions with biological targets [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Imidazo[1,2-a]pyridin-6-ylethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.